8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
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Overview
Description
8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine ring system substituted with an ethoxyphenyl group and a methyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of ethoxyphenylamine with a suitable purine derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common in industrial settings to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl groups.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Introduction of alkyl or aryl groups at specific positions on the purine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: In biological research, 8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can be utilized as a probe to study enzyme interactions and cellular processes. Its ability to bind to specific proteins or receptors makes it a useful tool in understanding biological mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to purine nucleotides suggests that it could be used in the treatment of diseases related to nucleotide metabolism or as an anti-inflammatory agent.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Urea, (4-ethoxyphenyl)-: A compound with a urea group and an ethoxyphenyl group.
4-Ethoxyphenol: A simpler molecule with an ethoxyphenyl group used in various chemical reactions.
Uniqueness: 8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione stands out due to its complex purine structure and the presence of multiple functional groups
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-24-11-6-4-10(5-7-11)20-8-9-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h4-7H,3,8-9H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUUWQAVKCSFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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